4-Amino-1,8-naphthalimide
Overview
Description
4-Amino-1,8-naphthalimide (ANI) is a valuable fluorescent group that has been used in various fields such as biological, chemical, and medical due to its high stability and various fluorescence properties . It has an empirical formula of C12H8N2O2, a CAS number of 1742-95-6, and a molecular weight of 212.20 . It has been used as a sensitizer for cells to radiation-induced cell damage and enhances the cytotoxicity of 1-methyl-3-nitro-1-nitrosoguanidine .
Synthesis Analysis
A novel one-pot synthetic strategy for the synthesis of a family of N-alkyl-1,8-naphthalimide based Tröger’s bases via a nucleophilic substitution reaction of a common ‘precursor’ (or a ‘synthon’) N-aryl-1,8-naphthalimide Tröger’s base heated at 80 °C in neat aliphatic primary amine has been reported .Molecular Structure Analysis
The absorption and fluorescence spectra of a series of 1,8-naphthalimide derivatives incorporating the amino functionality at the 2-, 3- and 4-positions of the naphthalene ring were systematically investigated in various solvents and in the solid state .Chemical Reactions Analysis
1,8-Naphthalimides (NIs) have been widely used as fluorescent molecules in biological, chemical, and medical fields because NIs show high stability and various fluorescence properties under different conditions . For instance, 4-amino-1,8-naphthalimide shows an interesting “push–pull” between the amino group (electron donating effect) and carbonyl group of imide (electron withdrawing effect) .Physical And Chemical Properties Analysis
4-Amino-1,8-naphthalimide has a melting point of 360 °C and a density of 1.105 g/mL at 25 °C (lit.) . It has been found that the fluorescence spectra of 2-, 3- and 4-amino-1,8-naphthalimides are strongly solvent-dependent showing positive solvatofluorochromism with large Stokes shifts .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Field
Application Summary
1,8-naphthalimide (NI) derivatives, including 4-Amino-1,8-naphthalimide, are used as emissive materials in OLEDs. They demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility .
Methods of Application
The rational molecular design of 1,8-naphthalimide (NI) derivatives can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .
Results or Outcomes
These materials are used as luminescent host, dopant, hole-blocking, and electron-transporting materials for OLEDs that emit not only red, orange, green, and blue colors, but also function as white emitters .
Fluorescent Molecules in Biological, Chemical, and Medical Fields
Field
Application Summary
1,8-Napthalimides (NIs), including 4-Amino-1,8-naphthalimide, have been widely used as fluorescent molecules in biological, chemical, and medical fields because NIs show high stability and various fluorescence properties under different conditions .
Methods of Application
Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction and their photophysical properties have been investigated in various media .
Results or Outcomes
All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents. Particularly, these molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 .
Safety And Hazards
Future Directions
The future prospects of 4-Amino-1,8-naphthalimide are promising. It has been suggested that these derivatives can be used as excellent labeling reagents in the biological system due to their unique features, long emission wavelength, high solubility, and high stability in different pH media . Furthermore, the rational molecular design of 1,8-naphthalimide (NI) derivatives can offer promising results in achieving standard light-emitting materials with a wide range of colors for OLED applications .
properties
IUPAC Name |
6-aminobenzo[de]isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h1-5H,13H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMIFVHARFVINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061941 | |
Record name | 4-Aminonaphthalene-1,8-dicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,8-naphthalimide | |
CAS RN |
1742-95-6 | |
Record name | 4-Amino-1,8-naphthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1742-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1,8-naphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001742956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Aminonaphthalene-1,8-dicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminonaphthalene-1,8-dicarboximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-1,8-NAPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S529AR2S8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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